N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1,3-thiazol-2-yl group and a [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy moiety. The [1,2,4]triazolo[4,3-b]pyridazine ring system is critical to its biological activity, as analogous compounds with this scaffold have demonstrated antiproliferative effects against endothelial and tumor cells in preclinical studies . The thiazole and triazolopyridazine groups contribute to its unique electronic and steric properties, influencing interactions with cellular targets.
Properties
Molecular Formula |
C15H10N6O2S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C15H10N6O2S/c22-14(18-15-16-6-7-24-15)10-2-1-3-11(8-10)23-13-5-4-12-19-17-9-21(12)20-13/h1-9H,(H,16,18,22) |
InChI Key |
RCSQERBKLSECCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound combines elements from thiazole, triazole, and benzamide structures. The unique combination of these heterocycles suggests a diverse range of interactions with biological targets. The molecular formula is , with a molecular weight of approximately 317.37 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Preparation of Thiazole and Triazole Intermediates : These intermediates are synthesized through standard organic reactions involving appropriate precursors.
- Coupling Reactions : The thiazole and triazolo-pyridazine moieties are coupled under specific conditions to form the final compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A recent study evaluated its cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.73 ± 0.33 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 1.06 ± 0.16 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes or receptors implicated in disease processes. For example, docking studies have suggested a strong binding affinity to c-Met kinase, a target known for its role in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values as low as 1.35 µM .
- Cytotoxicity Evaluation : Compounds structurally similar to this compound were tested for cytotoxicity in human embryonic kidney cells (HEK-293), showing low toxicity levels which is promising for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and selected analogs:
Key Findings from Comparative Analysis
Activity Profile
- Antiproliferative vs. Antithrombotic Activity : The replacement of benzamidine with the [1,2,4]triazolo[4,3-b]pyridazine moiety in analogs of the target compound abolished thrombin inhibitory activity but conferred antiproliferative effects, particularly in esterified forms (e.g., R2 = ethyl) . This suggests that the triazolopyridazine group is essential for cell proliferation inhibition.
Pharmacokinetic Considerations
- Fluorine Substitution : Compounds like 832674-14-3 incorporate tetrafluoropropoxymethyl groups, which may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
- Ester vs. Amide Linkages : Esterified triazolopyridazine derivatives exhibit stronger antiproliferative activity than their amide counterparts, as seen in . This highlights the importance of the ester group in modulating bioavailability.
Structural Activity Relationships (SAR)
- Core Heterocycles : The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound likely engages in π-π stacking and hydrogen bonding with cellular targets, whereas thiadiazole-based analogs (e.g., 955314-84-8) may exhibit altered electronic properties, affecting target specificity .
- Benzamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
